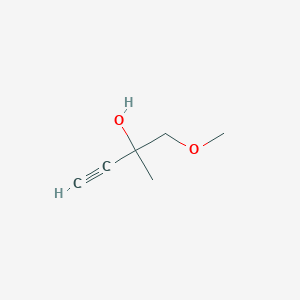

1-Methoxy-2-methylbut-3-yn-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methoxy-2-methylbut-3-yn-2-ol is an organic compound with the molecular formula C6H10O2. It is a liquid at room temperature and is known for its use as an intermediate in various chemical syntheses. This compound is particularly notable for its role in the synthesis of VEGF receptor kinase inhibitors, which are used in therapeutic applications .

Mechanism of Action

Target of Action

It’s known that this compound is used as a precursor in various chemical reactions , suggesting that its targets could be the reactants in these reactions.

Mode of Action

1-Methoxy-2-methylbut-3-yn-2-ol interacts with its targets through chemical reactions. It can participate in the Mannich reaction and the Favorskii reaction . These reactions involve the addition of the compound to other reactants, promoted by a base or Lewis acid catalysts .

Biochemical Pathways

This compound is involved in the synthesis of terpenes and terpenoids . These are large classes of organic compounds produced primarily by plants, and they play a crucial role in plant physiology and interactions with the environment. The compound serves as an intermediate in the industrial route to geraniol , a monoterpenoid and an important component in the essential oils of many plants.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a reactant in chemical synthesis. It contributes to the formation of new compounds, such as terpenes and terpenoids . These compounds have various biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of catalysts, and the concentrations of other reactants . For instance, its storage temperature is typically around 4°C , suggesting that lower temperatures may help preserve its stability.

Biochemical Analysis

Biochemical Properties

It is known that it has a boiling point of 58-59 °C and a density of 0.990±0.06 g/cm3 . It is soluble in chloroform and methanol . The compound is used as an intermediate in the synthesis of VEGF receptor kinase inhibitors for therapy .

Molecular Mechanism

It is known that it arises from the condensation of acetylene and acetone .

Temporal Effects in Laboratory Settings

It is known that the compound has a storage temperature requirement of being kept in an amber vial, in a refrigerator, and under an inert atmosphere .

Preparation Methods

1-Methoxy-2-methylbut-3-yn-2-ol can be synthesized through several methods. One common synthetic route involves the condensation of acetylene and acetone, a reaction that can be promoted using either a base (Favorskii reaction) or Lewis acid catalysts . Industrial production methods often utilize these reactions due to their efficiency and scalability.

Chemical Reactions Analysis

1-Methoxy-2-methylbut-3-yn-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles. Common reagents used in these reactions include palladium catalysts for coupling reactions and hydrogenation catalysts like Raney nickel for reduction reactions.

Scientific Research Applications

1-Methoxy-2-methylbut-3-yn-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, including terpenes and terpenoids.

Medicine: Its derivatives are explored for their potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease processes.

Industry: It is used in the manufacture of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

1-Methoxy-2-methylbut-3-yn-2-ol can be compared with similar compounds such as:

2-Methylbut-3-yn-2-ol: This compound is also used as a precursor in organic synthesis and shares similar chemical properties.

tert-Amyl alcohol (2-Methylbutan-2-ol): This compound is used as a solvent and has applications in both industrial and research settings. The uniqueness of this compound lies in its specific use as an intermediate in the synthesis of VEGF receptor kinase inhibitors, which distinguishes it from other similar compounds.

Biological Activity

Overview

1-Methoxy-2-methylbut-3-yn-2-ol, a compound with the molecular formula C6H10O2, is recognized for its role as an intermediate in various chemical syntheses, particularly in the production of biologically active compounds. Its unique structure, featuring a methoxy group and an alkyne functionality, enhances its reactivity and potential applications in medicinal chemistry and organic synthesis.

- Molecular Formula : C6H10O2

- CAS Number : 42841-64-5

- Physical State : Liquid at room temperature

This compound participates in several chemical reactions, including:

- Mannich Reaction : This reaction is crucial for synthesizing amines and can be utilized to create complex molecular structures.

- Favorskii Reaction : It serves as a precursor for generating terpenes and terpenoids, which are significant in pharmaceuticals and agrochemicals.

The compound's biochemical pathways involve its transformation into various derivatives that exhibit biological activity, particularly in inhibiting vascular endothelial growth factor (VEGF) receptor kinase, which is vital in cancer treatment.

Anticancer Properties

Research indicates that derivatives of this compound are being explored for their potential anticancer activities. Specifically, they are involved in the synthesis of VEGF receptor kinase inhibitors, which play an essential role in tumor growth and metastasis. The inhibition of VEGF signaling pathways can lead to reduced tumor vascularization and growth.

Cytotoxicity Studies

A study examining the cytotoxic effects of related compounds demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from similar alkynyl alcohols showed IC50 values ranging from 0.63 μg/mL to higher concentrations depending on structural modifications. This suggests that this compound and its derivatives may possess potent biological activities worth further exploration .

Synthesis and Applications

This compound is utilized in various synthetic pathways:

- Synthesis of Triazoles : The compound is employed in microwave-assisted synthesis to produce 1-monosubstituted 1,2,3-triazoles with good yields within short reaction times.

- Precursor for Terpenes : It serves as a precursor for the industrial production of terpenes and terpenoids, which have diverse applications in fragrances, flavors, and pharmaceuticals.

Study on Antiplasmodial Activity

In a comparative study involving similar compounds isolated from natural sources, it was found that certain derivatives of this compound exhibited moderate antiplasmodial activity with IC50 values around 4.28 μg/mL. This indicates potential use in treating malaria .

Summary Table of Biological Activities

| Compound Name | Activity Type | IC50 Value (μg/mL) | Source |

|---|---|---|---|

| 1-Methoxy derivative A | Cytotoxicity | 0.63 | Synthesized from 1-Methoxy... |

| 1-Methoxy derivative B | Antiplasmodial | 4.28 | Isolated from Melicope moluccana |

| VEGF Receptor Kinase Inhibitor | Anticancer | N/A | Derived from 1-Methoxy... |

Properties

IUPAC Name |

1-methoxy-2-methylbut-3-yn-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-6(2,7)5-8-3/h1,7H,5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBUUQLXYVZBJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(C#C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42841-64-5 |

Source

|

| Record name | 1-methoxy-2-methylbut-3-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.